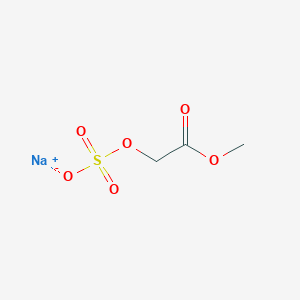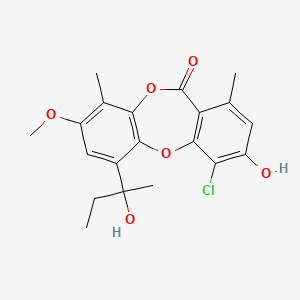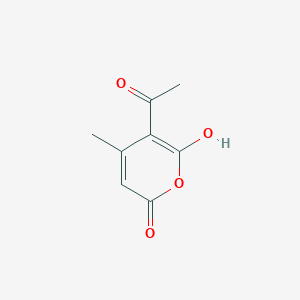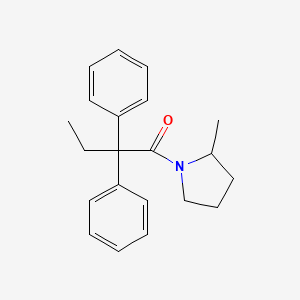
Sodium(carbomethoxy)methane sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium(carbomethoxy)methane sulfonate is a chemical compound with the molecular formula C3H5NaO6S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a sulfonic acid group, which imparts specific chemical reactivity and functionality .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium(carbomethoxy)methane sulfonate can be synthesized through multiple synthetic routes. One common method involves the reaction of methyl bromoacetate with sodium sulfite in a mixture of ethanol and water at temperatures ranging from 10°C to 50°C for approximately 2 hours . This reaction yields this compound with high purity.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in controlled environments to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium(carbomethoxy)methane sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups, such as sulfides.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Sodium(carbomethoxy)methane sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.
Biology: The compound is utilized in biochemical assays and as a labeling agent for biomolecules.
Medicine: Research has explored its potential as a drug delivery agent and in the development of therapeutic compounds.
Industry: It is employed in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of sodium(carbomethoxy)methane sulfonate involves its ability to act as an alkylating agent. The alkyl-oxygen bonds in the compound undergo fission, allowing it to react with nucleophiles within the intracellular milieu. This reactivity is influenced by the structure of the alkyl group and the local characteristics of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
- Sodium methanesulfonate
- Sodium ethanesulfonate
- Sodium propanesulfonate
Comparison: Sodium(carbomethoxy)methane sulfonate is unique due to the presence of the carbomethoxy group, which enhances its reactivity and functionality compared to other sulfonates. This makes it particularly useful in specific synthetic and industrial applications where such reactivity is desired .
Eigenschaften
Molekularformel |
C3H5NaO6S |
|---|---|
Molekulargewicht |
192.13 g/mol |
IUPAC-Name |
sodium;(2-methoxy-2-oxoethyl) sulfate |
InChI |
InChI=1S/C3H6O6S.Na/c1-8-3(4)2-9-10(5,6)7;/h2H2,1H3,(H,5,6,7);/q;+1/p-1 |
InChI-Schlüssel |
KNXMECJUAZCRLR-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)COS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13825133.png)

![3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13825138.png)



![1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI)](/img/structure/B13825157.png)



![N-cyclohexyl-N'-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea](/img/structure/B13825179.png)
![(4E)-2-methoxy-4-[(2Z)-2-[(5E)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1-phenyl-1,2,4-triazolidin-3-ylidene]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13825183.png)
![3,3''-(((1R,2R)-Cyclohexane-1,2-diylbis(azanediyl))bis(methylene))bis(2'-methoxy-[1,1'-biphenyl]-2-ol)](/img/structure/B13825194.png)
![(2E)-2-{(2E)-[4-(hexyloxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one](/img/structure/B13825201.png)
